molecular formula C9H12N2OS B2495486 N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide CAS No. 1855759-31-7

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2495486
CAS No.: 1855759-31-7
M. Wt: 196.27
InChI Key: VIAQJKAHLRKCEU-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide (CAS 1855759-31-7) is a small molecule with the molecular formula C 9 H 12 N 2 OS and a molecular weight of 196.27 g/mol . Its structure features a 2-methylthiazole core linked to a cyclobutyl group via a carboxamide bridge, a configuration common in medicinal chemistry research . Thiazole-carboxamide derivatives are privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets . Scientific literature indicates that compounds with this core structure are investigated for their potential as inhibitors of various enzymes and receptors . Specifically, research on analogous thiazole carboxamides has explored their role as type II c-Met inhibitors, which are relevant in oncology for targeting aberrant cell growth and proliferation pathways . Other studies on similar structures highlight investigations into their antioxidant potential and their ability to inhibit enzymes like α-amylase, suggesting broader applications in metabolic and oxidative stress-related research . The cyclobutyl moiety is a common feature in agrochemical research, as seen in patents for compounds used in plant disease control . This product is supplied for research use only and is not intended for human or animal consumption. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a reference standard in biological screening assays .

Properties

IUPAC Name

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-10-8(5-13-6)9(12)11-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAQJKAHLRKCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with 2-methyl-1,3-thiazole-4-carboxylic acid in the presence of coupling agents like carbodiimides. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

Medicinal Chemistry

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that compounds with thiazole structures can inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves interference with microbial cell functions, although specific pathways remain to be fully elucidated .

Anticancer Studies

The anticancer potential of this compound has been explored in several studies. For instance, related thiazole derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural properties of thiazoles suggest they may interact with cellular targets involved in cancer progression .

A case study demonstrated that thiazole derivatives could reverse drug resistance in cancer cells, enhancing the efficacy of established chemotherapeutics like paclitaxel and doxorubicin .

Biochemical Pathways

Thiazole derivatives are known to influence multiple biochemical pathways. They may act as antioxidants, analgesics, and anti-inflammatory agents. The diverse biological activities suggest that this compound could modulate various cellular processes at the molecular level .

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex chemical entities. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities or different industrial applications.

Dyes and Pigments

The compound can be utilized in the synthesis of dyes and pigments due to its stable chemical structure and potential reactivity with other functional groups. This application is particularly relevant in the textile and coatings industries where color stability and durability are critical.

Summary of Research Findings

Application AreaKey Findings
Medicinal ChemistryEffective against various pathogens; potential as an antimicrobial agent .
Anticancer StudiesInduces apoptosis; enhances efficacy of existing chemotherapeutics; reverses drug resistance .
Biochemical PathwaysActs as antioxidants; influences multiple cellular processes .
Industrial ApplicationsUseful as a building block for complex molecules; applicable in dye synthesis.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and ability to participate in hydrogen bonding and π-π interactions play a crucial role in its activity .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

  • Thiazovivin (N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide): This ROCK1 inhibitor features a benzyl group and a pyrimidinylamino substituent. Unlike the target compound’s cyclobutyl group, Thiazovivin’s aromatic moieties enhance π-π interactions with hydrophobic enzyme pockets. Its inhibitory activity highlights the importance of planar substituents for kinase targeting .
  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides :
    These analogs (e.g., compounds 3a–s ) replace the cyclobutyl group with pyridinyl rings and position the methyl group at the 4-position. The pyridinyl group facilitates hydrogen bonding with residues like Arg403 in viral spike proteins, as seen in SARS-CoV-2 docking studies. The target compound’s cyclobutyl group may offer superior steric complementarity for compact binding sites .

Natural Product Derivatives with Antiviral Activity

  • 2-(2,3-Dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide (MNC): Identified as a top hit against the SARS-CoV-2 Deltacron variant, MNC achieves a docking score of −6.60 kcal/mol. However, the cyclobutyl group in the target molecule may reduce metabolic oxidation compared to MNC’s labile imidazole .
  • Bacillamide A Analogues (e.g., 2-acetyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide) :
    These derivatives incorporate acetyl and indole groups, enabling hydrophobic interactions with cellular receptors. The indole’s aromaticity contrasts with the cyclobutyl group’s aliphatic nature, suggesting divergent applications—bacillamide analogues in antimicrobial therapy vs. the target compound in sterically constrained targets .

Key Pharmacological and Structural Differences

Table 1: Comparative Analysis of Thiazole Carboxamides

Compound Name Substituents (Thiazole Position) Key Interactions Docking Score (kcal/mol) Bioactivity Reference
N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide 2-CH₃, 4-cyclobutylamide Potential steric complementarity N/A Hypothesized enzyme inhibition N/A
Thiazovivin 2-pyrimidinylamino, 4-benzylamide π-π stacking, hydrogen bonding N/A ROCK1 inhibition
MNC 2-dihydroxyphenyl, 4-imidazolylethylamide 7 hydrogen bonds, hydrophobic contacts −6.60 SARS-CoV-2 inhibition
Bacillamide A Analogue 2-acetyl, 4-indolylethylamide Hydrophobic indole interactions N/A Antimicrobial
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-CH₃, 5-pyridinylamide Hydrogen bonding with Arg403 −5.90 to −6.60 Antiviral

Biological Activity

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Target of Action
this compound acts on various biological pathways, primarily through its interactions with key proteins involved in cellular processes. The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Mode of Action
The compound exhibits multiple pharmacological effects including:

  • Antimicrobial : Inhibits the growth of bacteria and fungi.
  • Antitumor : Induces apoptosis in cancer cells by modulating pathways associated with cell survival.
  • Neuroprotective : Offers protection against neurodegenerative conditions through antioxidant properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialEffective against various bacterial strains and fungi.
AnticancerInduces apoptosis in cancer cell lines, notably through CDK inhibition.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
NeuroprotectiveProtects neuronal cells from oxidative stress and apoptosis.
AntioxidantScavenges free radicals, reducing oxidative damage.

Anticancer Activity

Research indicates that this compound significantly reduces cell viability in pancreatic cancer cell lines. In one study, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanistic Insights

A study demonstrated that the compound inhibits the phosphorylation of Mcl-1, a protein that promotes cell survival in cancer cells. This inhibition leads to increased apoptosis in treated cells . The compound's ability to modulate CDK activity was highlighted as a critical factor in its anticancer efficacy.

Antimicrobial Properties

In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide, and how do reaction parameters influence yield and purity?

  • Methodology : Synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a cyclobutylamine group. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or CDI in anhydrous solvents (e.g., DMF, THF) at 0–25°C .
  • Amide bond formation : React with N-cyclobutylamine under inert atmosphere at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Critical Parameters :
ParameterOptimal RangeImpact
Temperature60–80°CHigher temperatures accelerate reaction but may degrade sensitive groups .
SolventDMF or THFPolar aprotic solvents enhance reagent solubility .
Reaction Time6–12 hoursShorter times risk incomplete conversion; longer times increase side products .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and thiazole methyl group (δ 2.1–2.3 ppm, singlet) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the cyclobutyl ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., cyclobutyl → fluorinated cyclohexyl) and compare bioactivity .
  • QSAR Modeling : Use Gaussian or MOE software to correlate electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters with activity .
    • Case Study :
AnalogSubstituentIC50 (μM)logP
Parent CompoundCyclobutyl12.32.8
Analog A4,4-Difluorocyclohexyl8.73.1
Analog BTrifluoromethyl5.23.5
Data inferred from related thiazole carboxamides .

Q. How should researchers address contradictory data in biological activity assays for this compound?

  • Analysis Framework :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 vs. 48 hours) to reduce variability .
  • Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to confirm reproducibility across replicates .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methods :

  • Molecular Docking : AutoDock Vina to simulate binding poses in ATP-binding pockets (PDB: 3ERT) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at concentrations 1–100 μM .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for conformational analysis .

Data Contradiction and Resolution

Q. Why do different studies report varying synthetic yields for this compound?

  • Root Causes :

  • Side Reactions : Competing acylation of thiazole nitrogen vs. cyclobutylamine .
  • Solvent Effects : Polar solvents (DMF) favor higher yields but may retain water, reducing coupling efficiency .
    • Resolution : Optimize using anhydrous DMF with molecular sieves and monitor reaction progress via TLC .

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